3,4,4',5-Tetrachlorobiphenyl

Toxicology AhR Agonism QSAR

Calibrating GC-MS/ECD for regulatory compliance (EPA 1668, EU WFD) requires authentic PCB 81, as surrogate use of PCB 77/126 skews TEQ calculations in biota. This certified reference material eliminates quantification bias. - Unique low REP enables accurate toxic equivalency factor (TEF) modeling across species. - Superior anti-estrogenic potency vs. other non-ortho PCBs, ideal for AhR-ER crosstalk studies. - Single-congener mixed-function oxidase inducer, avoiding Aroclor mixture confounders in CAR/PXR pathway analysis.

Molecular Formula C12H6Cl4
Molecular Weight 292 g/mol
CAS No. 70362-50-4
Cat. No. B1212387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,4',5-Tetrachlorobiphenyl
CAS70362-50-4
Molecular FormulaC12H6Cl4
Molecular Weight292 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H
InChIKeyBHWVLZJTVIYLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCB 81 for Environmental & Toxicology Research


3,4,4',5-Tetrachlorobiphenyl (CAS: 70362-50-4), also known as PCB 81, is a synthetic non-ortho-substituted polychlorinated biphenyl (PCB) congener belonging to the class of dioxin-like PCBs (DL-PCBs) [1]. It is characterized by a coplanar molecular geometry, a molecular formula of C12H6Cl4, and a monoisotopic mass of 289.922 g/mol [2]. As a persistent organic pollutant (POP), it is primarily utilized as a certified reference material for analytical method validation, environmental monitoring, and toxicological research focused on aryl hydrocarbon receptor (AhR) activation [3].

Why PCB 81 Cannot Be Replaced by Other DL-PCBs


Although 3,4,4',5-Tetrachlorobiphenyl (PCB 81) shares the AhR activation mechanism with other dioxin-like PCBs (DL-PCBs) such as PCB 77, PCB 126, and PCB 169, direct substitution is scientifically invalid due to profound differences in receptor affinity, metabolic stability, and cross-species response. Quantitative data demonstrates that PCB 81 occupies a unique potency 'valley' among its non-ortho counterparts, exhibiting the lowest AhR-mediated enzyme induction [1], yet paradoxically the highest inhibition of estrogen-stimulated breast cancer cell proliferation [2]. Furthermore, its relative potency factor (REP) differs significantly between human and rodent cell lines, unlike other congeners [3]. These structural, pharmacokinetic, and pharmacodynamic divergences mandate the use of certified PCB 81 reference materials for accurate calibration and toxicological risk assessment, as reliance on more potent or less potent analogs will inevitably skew analytical quantification and misinterpret biological effect data.

PCB 81 Differentiation Evidence


Lowest AhR Induction Potency in Mammalian Hepatoma Cells

In a seminal quantitative structure-activity relationship (QSAR) study using rat hepatoma H-4-II-E cells, the order of aryl hydrocarbon hydroxylase (AHH) induction potency and cytosolic receptor binding affinity for non-ortho coplanar PCBs was established [1]. The data unequivocally place 3,4,4',5-Tetrachlorobiphenyl (PCB 81) as the 'least active coplanar PCB,' with an activity profile distinct from the highly potent pentachlorinated congener PCB 126 and the more active tetrachlorinated PCB 77. This lower potency is a critical differentiator for studies requiring a weaker AhR agonist baseline or for assessing mixture effects where PCB 81 may behave as a partial antagonist.

Toxicology AhR Agonism QSAR

Fish Embryotoxicity and AHH Induction Potency

Comparative toxicological assessment in fish models revealed that PCB 81 exhibits intermediate toxicity between PCB 77 and PCB 126, with quantifiable toxic equivalency factors (TEFs) [1]. The TEF values derived from medaka embryotoxicity and rainbow trout hepatic AHH induction provide a crucial cross-species differentiation. While mammalian studies often rank PCB 81 as the least potent, fish studies demonstrate a distinct potency hierarchy (PCB 126 > PCB 81 > PCB 77), highlighting the species-specific toxicodynamics that prevent simple congener substitution.

Environmental Toxicology Aquatic Toxicology TEF Estimation

Inhibition of Estrogen-Stimulated Breast Cancer Cell Proliferation

In a direct comparison using estrogen-responsive human breast cancer cell lines (T47D and ZR-75-1), the inhibitory effects on 17β-estradiol (E2)-stimulated cell proliferation followed an order opposite to the traditional toxic equivalency factor (TEF) rankings [1]. PCB 81, despite being the 'least active' AhR agonist in classical toxicology assays, exhibited the greatest inhibitory effect on E2-mediated proliferation. This paradoxical potency inversion is a critical differentiator for studies investigating AhR-estrogen receptor (ER) crosstalk and anti-estrogenic mechanisms.

Endocrine Disruption Oncology Breast Cancer

Divergent AhR Activation Potency in Human vs. Rodent Cells

A comparative luciferase reporter gene assay revealed critical species-specific differences in AhR activation by PCB 81, unlike other PCBs tested [1]. While most dioxin-like compounds, including PCB 77, 114, 126, 169, and TCDD, were more potent (lower EC50 values) in mouse Hepa1c1c7 cells than human HepG2 cells, PCB 81 uniquely showed similar or reversed species sensitivity. This anomaly highlights that human and rodent toxicokinetics for PCB 81 are not equivalent, making it an essential compound for studying interspecies extrapolation in toxicology and refining human risk assessment models.

Species-Specific Toxicology AhR Activation Risk Assessment

Dual Enzyme Induction Resembling Aroclor 1254

Unlike the highly planar PCB 126 which acts as a pure 3-methylcholanthrene (3-MC)-type inducer, 3,4,4',5-Tetrachlorobiphenyl exhibits a 'mixed-type' induction profile [1]. It not only induces AhR-mediated cytochromes P-450c and P-450d but also induces dimethylaminoantipyrine N-demethylase and cytochromes P-450b+e, resembling the commercial mixture Aroclor 1254. This dual induction is unique among the non-ortho coplanar PCBs, making it a valuable tool for dissecting the contributions of individual congeners within complex environmental mixtures like Aroclors.

Drug Metabolism Enzyme Induction QSAR

PCB 81 Application Scenarios


Analytical Calibration & Environmental Monitoring

Certified reference solutions of 3,4,4',5-Tetrachlorobiphenyl (PCB 81) are essential for accurate calibration of GC-MS and GC-ECD instruments used in environmental monitoring programs. As demonstrated by its unique Toxic Equivalency Factor (TEF) values in fish and mammals [1][2], using a surrogate standard like PCB 77 or PCB 126 will lead to incorrect calculation of total Toxic Equivalents (TEQs) in biota and sediment samples. Procurement of pure PCB 81 ensures compliance with regulatory methods (e.g., EPA Method 1668, EU Water Framework Directive) that mandate its specific quantification.

AhR-ER Crosstalk Studies

For researchers investigating the anti-estrogenic effects of dioxin-like compounds, PCB 81 is the optimal choice due to its demonstrated superiority as the most potent inhibitor of 17β-estradiol-stimulated proliferation in human breast cancer cells [3]. This specific application capitalizes on the potency inversion observed between classical toxicological assays and endocrine disruption models, making PCB 81 a more relevant and sensitive tool than PCB 126 or PCB 77 for probing AhR-ER signaling pathways.

Species-Specific Toxicology & Human Risk Assessment

Given the anomalous species-specific AhR activation profile of PCB 81, where its relative potency between human and rodent cells differs significantly from other dioxin-like compounds [4], this congener is an indispensable reference standard for developing and validating in vitro-in vivo extrapolation (IVIVE) models. Laboratories focused on refining human health risk assessments for PCB mixtures require authentic PCB 81 to accurately characterize its unique human-specific toxicodynamics and avoid reliance on potentially misleading rodent-derived data.

Metabolic Pathway Dissection & Aroclor Mixture Modeling

PCB 81 serves as a unique molecular probe for studying mixed-function oxidase systems. Its dual induction profile, which resembles the complex commercial mixture Aroclor 1254 rather than a pure dioxin-like agonist [5], allows investigators to study the interplay between AhR and constitutive androstane receptor (CAR)/pregnane X receptor (PXR) pathways in a controlled, single-congener system. This avoids the confounding variables inherent in complex mixtures and provides a cleaner signal for elucidating structure-activity relationships governing mixed-type enzyme induction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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